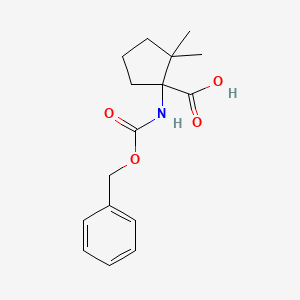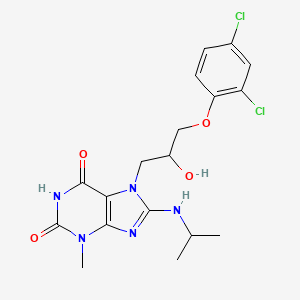
4-Methyl-3-nitropicolinonitrile
説明
4-Methyl-3-nitropicolinonitrile, or 3-MNP, is a synthetic compound with a wide range of applications in scientific research. It is a nitrile-containing heterocyclic compound with a unique structure that makes it a valuable tool for scientists. 3-MNP is used in a variety of research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of laboratory experiments.
科学的研究の応用
Synthesis of Heterocyclic Compounds
4-Methyl-3-nitropicolinonitrile serves as a key precursor in the synthesis of new thieno[3,2-b]pyridine derivatives, showcasing its utility in constructing complex heterocyclic systems. This synthesis involves palladium-catalyzed couplings and intramolecular cyclizations, highlighting its role in facilitating the construction of potentially bioactive molecules. The creation of these derivatives emphasizes the compound's importance in medicinal chemistry, where such heterocycles are often found in drugs and other therapeutic agents (Calhelha & Queiroz, 2010).
Inhibitor Synthesis
This compound is also used in the synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising inhibitor of PHD2 for the treatment of anemia. The optimized synthetic route starting from 5-bromo-3-nitropicolinonitrile demonstrates its role in the streamlined production of pharmaceutical agents. This application underscores its value in drug development, especially in the context of creating inhibitors for specific enzymes involved in disease pathways (Lei et al., 2015).
Electrochemical Applications
The compound's utility extends into electrochemical applications, where its derivatives are used for the modification of carbon electrodes. This modification enhances the electrode's properties, making it suitable for various analytical and sensing applications. The process involves the electrochemical reduction of in situ generated diazonium cations, highlighting the compound's role in the development of advanced materials for electrochemical sensors (Breton & Bélanger, 2008).
Fluorescent Probing
This compound-related structures have been employed in the design of fluorescent probes for hypoxic cells. These probes utilize the nitroimidazole moiety, derived from related nitropicolinonitrile compounds, as a hypoxic trigger. This application is critical in biomedical research, particularly for imaging the hypoxic status of tumor cells, thus contributing to the understanding of tumor microenvironments and the development of targeted therapies (Feng et al., 2016).
Environmental Bioremediation
Finally, derivatives of this compound have been explored for their biodegradation and environmental remediation potential. For example, Ralstonia sp. SJ98 has shown chemotaxis and biodegradation capabilities towards 3-methyl-4-nitrophenol, a compound structurally related to this compound. This research points to the broader implications of nitrophenol derivatives in environmental science, particularly in the bioremediation of pesticide-contaminated sites (Bhushan et al., 2000).
特性
IUPAC Name |
4-methyl-3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-2-3-9-6(4-8)7(5)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEKTOZYMJTMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





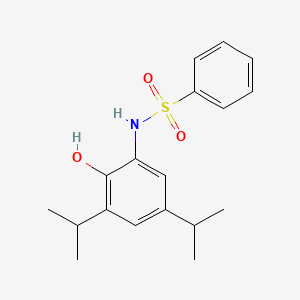

![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)
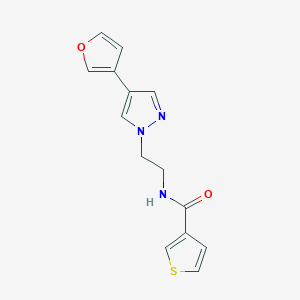
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565719.png)
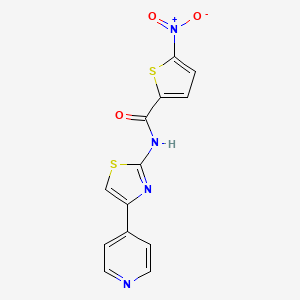
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-phenyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2565724.png)
